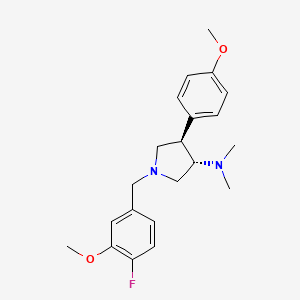![molecular formula C20H17N3O B5681212 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile](/img/structure/B5681212.png)
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of indole-3-carbonitrile with a quinoline derivative under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce dihydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole and quinoline derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares the quinoline structure and has been studied for its antileishmanial activity.
3,4-dihydroquinolin-2(1H)-ones: These derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile is unique due to the combination of indole and quinoline moieties in a single molecule. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-12-16-13-22(19-10-4-2-8-17(16)19)14-20(24)23-11-5-7-15-6-1-3-9-18(15)23/h1-4,6,8-10,13H,5,7,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWOEVFMJNSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
![1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5681136.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)





![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)

![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)

